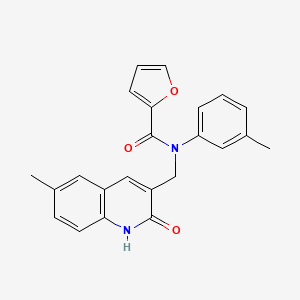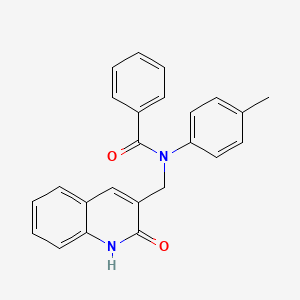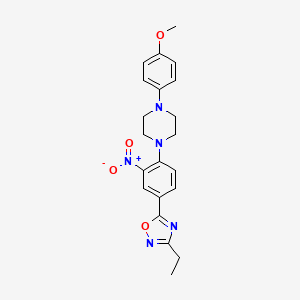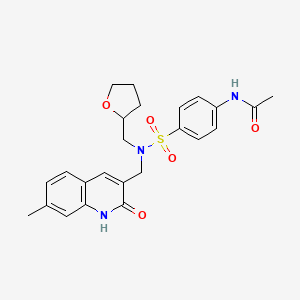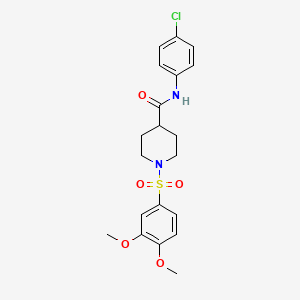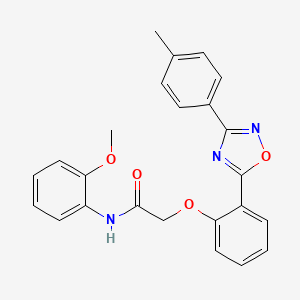
N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as PTAA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound belongs to the family of oxadiazole derivatives, which have been shown to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
科学的研究の応用
N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to possess anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. In materials science, N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been used as a building block for the synthesis of novel polymers and materials with unique properties. In analytical chemistry, N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been used as a fluorescent probe for the detection of metal ions and other analytes.
作用機序
The mechanism of action of N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to induce cell cycle arrest at the G2/M phase and to activate caspase-3 and -9, which are key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to possess both in vitro and in vivo anticancer activity against various cancer cell lines and tumor models. In addition, N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been shown to possess antioxidant activity by scavenging free radicals and protecting cells from oxidative stress.
実験室実験の利点と制限
One of the advantages of N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is its relatively simple synthesis method, which makes it easy to prepare in large quantities. In addition, N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to possess a wide range of biological activities, which makes it a versatile compound for various scientific applications. However, one of the limitations of N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is its poor solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide research, including:
1. Development of N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide-based materials with unique properties, such as fluorescence, conductivity, and magnetic properties.
2. Investigation of the structure-activity relationship of N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide and its derivatives to identify more potent anticancer agents.
3. Study of the pharmacokinetics and pharmacodynamics of N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in vivo to determine its suitability for clinical applications.
4. Development of N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide-based fluorescent probes for the detection of metal ions and other analytes.
5. Investigation of the mechanism of action of N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide and its derivatives to better understand their biological activities.
Conclusion:
N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, or N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, is a versatile chemical compound that has been extensively studied for its potential applications in various scientific fields. N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide possesses a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. Although there are some limitations to working with N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, its relatively simple synthesis method and versatile biological activities make it a promising compound for future research.
合成法
The synthesis of N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of 2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenol with 2-(2-bromoethoxy)anisole in the presence of potassium carbonate as a base. The resulting intermediate is then reacted with N-(2-methoxyphenyl)acetamide in the presence of cesium carbonate as a base to yield N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. The overall synthetic route is shown in Figure 1.
特性
IUPAC Name |
N-(2-methoxyphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-16-11-13-17(14-12-16)23-26-24(31-27-23)18-7-3-5-9-20(18)30-15-22(28)25-19-8-4-6-10-21(19)29-2/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXCNWPXZWCSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

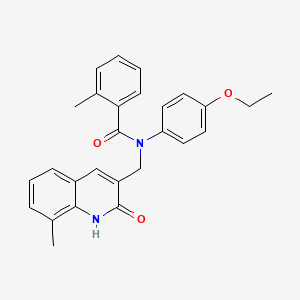

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B7685967.png)
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7685971.png)
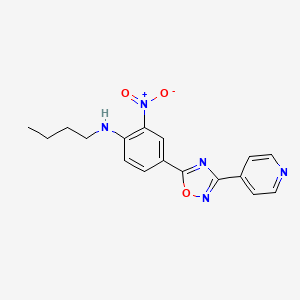
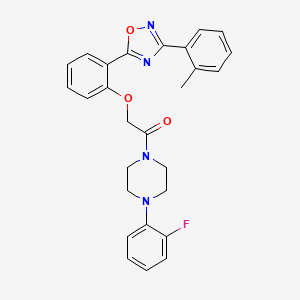
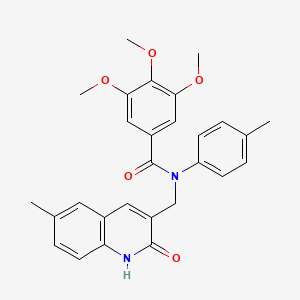
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7686001.png)
![N-cyclohexyl-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7686005.png)
